molecular formula C10H14ClFN2 B12123496 [2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine

[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine

Cat. No.: B12123496
M. Wt: 216.68 g/mol
InChI Key: SVVYLOYYSIUYKJ-UHFFFAOYSA-N
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Description

[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine: is a chemical compound with the molecular formula C10H14ClFN2. It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique structure, which includes a chloro and fluoro-substituted phenyl ring, making it a subject of interest in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chloro and fluoro substituents.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dehalogenated amines.

    Substitution: Nitro or sulfonated derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, [2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology: The compound is used in biological studies to understand its interaction with different biomolecules. It can serve as a probe to study enzyme activities and protein-ligand interactions .

Medicine: In medicinal research, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development .

Industry: While its industrial applications are not as well-documented, the compound’s unique properties make it a potential candidate for use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals .

Mechanism of Action

The mechanism of action of [2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain receptors or enzymes. The amino group allows for hydrogen bonding interactions, which can stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring of [2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine makes it unique. These substituents can significantly impact the compound’s electronic properties, reactivity, and binding affinity, distinguishing it from similar compounds .

Properties

Molecular Formula

C10H14ClFN2

Molecular Weight

216.68 g/mol

IUPAC Name

1-(2-chloro-6-fluorophenyl)-N,N-dimethylethane-1,2-diamine

InChI

InChI=1S/C10H14ClFN2/c1-14(2)9(6-13)10-7(11)4-3-5-8(10)12/h3-5,9H,6,13H2,1-2H3

InChI Key

SVVYLOYYSIUYKJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CN)C1=C(C=CC=C1Cl)F

Origin of Product

United States

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